molecular formula C8H9N5O2S2 B14791740 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B14791740
M. Wt: 271.3 g/mol
InChI Key: MIEXSLPSXHJFEJ-UHFFFAOYSA-N
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Description

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring, a hydrazine group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C8H9N5O2S2

Molecular Weight

271.3 g/mol

IUPAC Name

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H9N5O2S2/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8/h1-5,11H,9H2,(H,12,13)

InChI Key

MIEXSLPSXHJFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2

Origin of Product

United States

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